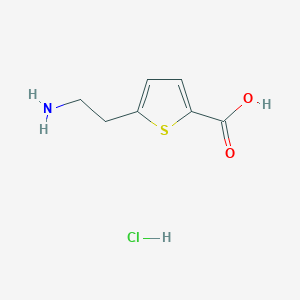

5-(2-Aminoethyl)thiophene-2-carboxylic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 5-(2-Aminoethyl)thiophene-2-carboxylic acid;hydrochloride is a derivative of thiophene, which is a heterocyclic compound consisting of a five-membered ring containing four carbon atoms and one sulfur atom. The specific structure mentioned includes an aminoethyl group at the fifth position and a carboxylic acid group at the second position, with a hydrochloride addition to increase solubility and stability.

Synthesis Analysis

The synthesis of thiophene derivatives often involves multi-step reactions, as seen in the papers provided. For instance, the synthesis of 2-amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile was achieved using the Gewald synthesis technique, which is a common method for synthesizing thiophene derivatives . Although the exact synthesis of 5-(2-Aminoethyl)thiophene-2-carboxylic acid;hydrochloride is not detailed in the provided papers, similar synthetic strategies could be applied, such as starting with an appropriate ketone, malononitrile, and a mild base, followed by further functionalization.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is crucial for their biological activity. For example, modifications at the 5-position of the thiophene ring, such as the introduction of small alkyl groups or aryl moieties, have been shown to significantly affect the activity of the compounds . The presence of the aminoethyl group and the carboxylic acid function in 5-(2-Aminoethyl)thiophene-2-carboxylic acid;hydrochloride would likely influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Thiophene derivatives are known to undergo various chemical reactions, which are essential for their functionalization and biological activity. The papers indicate that thiophene compounds can react with different organic reagents to yield a variety of novel derivatives with diverse activities . The amino group in 5-(2-Aminoethyl)thiophene-2-carboxylic acid;hydrochloride would be a reactive site for forming bonds with electrophiles or for participating in nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives, such as solubility, stability, and reactivity, are influenced by their substituents. The hydrochloride salt form of 5-(2-Aminoethyl)thiophene-2-carboxylic acid would improve its solubility in polar solvents, which is advantageous for biological evaluations . The presence of electron-withdrawing or electron-releasing groups on the thiophene ring can also affect the compound's electronic properties and, consequently, its biological activity .

Relevant Case Studies

The provided papers include case studies where thiophene derivatives have been evaluated for their biological activities. For instance, certain Schiff bases derived from thiophene compounds showed excellent antimicrobial activity . Another study reported the antiarrhythmic, serotonin antagonist, and antianxiety activities of novel substituted thiophene derivatives . Additionally, some thiophene-3-carboxylic acid derivatives exhibited promising anti-tubercular activity against various strains of Mycobacterium tuberculosis . These case studies highlight the potential of thiophene derivatives, including 5-(2-Aminoethyl)thiophene-2-carboxylic acid;hydrochloride, in therapeutic applications.

Scientific Research Applications

Synthesis and Chemical Properties

- The research into derivatives of thiophene carboxylic acids, such as 5-(2-Aminoethyl)thiophene-2-carboxylic acid; hydrochloride, often explores their synthesis for varied applications. For instance, the synthesis and biological evaluation of 5-substituted benzo[b]thiophene derivatives have shown potent anti-inflammatory activity, indicating the potential pharmaceutical applications of these compounds (Radwan, Shehab, & El-Shenawy, 2009). Additionally, these compounds' synthesis routes can be optimized for industrial production due to their straightforward synthesis and high yields (Wang, Ji, & Sha, 2014).

Applications in Polymer Science

- Thiophene derivatives find significant applications in polymer science. For example, the preparation of polyacetylenes bearing an amino group has led to the development of novel probes for determining the chirality of acids, showcasing the utility of these compounds in advanced materials science and chirality studies (Yashima, Maeda, Matsushima, & Okamato, 1997).

Advanced Functional Materials

- The functionalization of microporous lanthanide-based metal-organic frameworks with thiophene dicarboxylate ligands has demonstrated enhanced sensing activities and magnetic properties. These frameworks' gas adsorption and sensing properties highlight their potential in environmental monitoring and electronic device applications (Wang, Cao, Yan, Li, Lu, Ma, Li, Dou, & Bai, 2016).

Solid-Phase Synthesis Applications

- Thiophene derivatives have been used as linkers in the solid-phase synthesis of peptide carboxylic acids, demonstrating their utility in the synthesis of sensitive peptides and the potential for developing new pharmaceutical compounds (Isidro-Llobet, Boas, Jensen, Álvarez, & Albericio, 2008).

Spasmolytic Activity and Drug Design

- Novel thiophene-based derivatives have been synthesized and shown to exhibit good spasmolytic effects, indicating their potential in the development of new therapeutic agents. Such research demonstrates the versatility of thiophene derivatives in drug design and pharmacological applications (Rasool, Ikram, Rashid, Afzal, Hashmi, Khan, Khan, Imran, Rahman, & Shah, 2020).

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

5-(2-aminoethyl)thiophene-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S.ClH/c8-4-3-5-1-2-6(11-5)7(9)10;/h1-2H,3-4,8H2,(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTDIPDFPXNYZBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)C(=O)O)CCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Aminoethyl)thiophene-2-carboxylic acid;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-(4-ethoxyphenyl)-2-oxoethyl)-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2548293.png)

![3-(3,4-dimethoxyphenyl)-2-((naphthalen-1-ylmethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2548297.png)

![[4-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2548306.png)

![5-(3-chloro-4-fluorophenyl)-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2548311.png)

![1-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethane-1,2-dione](/img/structure/B2548313.png)

![2-[5-Bromo-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3-dihydroindol-3-yl]acetic acid](/img/structure/B2548315.png)